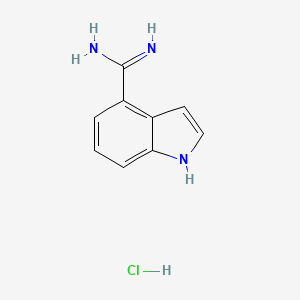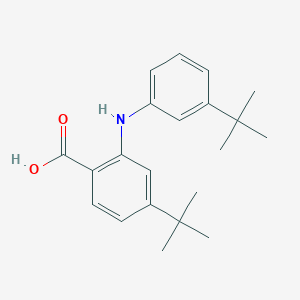![molecular formula C24H16N2 B13131610 2,3-Diphenylbenzo[g]quinoxaline CAS No. 36305-72-3](/img/structure/B13131610.png)
2,3-Diphenylbenzo[g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylbenzo[g]quinoxaline is an organic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoxaline moiety, with phenyl groups attached at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
2,3-Diphenylbenzo[g]quinoxaline can be synthesized through a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol. For example, the condensation of 1,2-diaminobenzene with benzil in the presence of a catalyst like acetic acid can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,3-Diphenylbenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety into a dihydroquinoxaline structure.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Phenyl-substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
2,3-Diphenylbenzo[g]quinoxaline has several scientific research applications:
作用機序
The mechanism of action of 2,3-diphenylbenzo[g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species (ROS) upon light activation. The compound absorbs light and undergoes a transition to an excited state, which then transfers energy to molecular oxygen, producing ROS. These ROS can induce cell damage and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but lacks the fused benzene ring, resulting in different photophysical properties.
2,3-Dipyridylquinoxaline: Contains pyridyl groups instead of phenyl groups, affecting its coordination chemistry and biological activity.
2,3-Dithienylquinoxaline: Features thiophene rings, which influence its electronic properties and applications in organic electronics.
Uniqueness
2,3-Diphenylbenzo[g]quinoxaline is unique due to its fused benzene-quinoxaline structure, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in photodynamic therapy and organic electronics .
特性
CAS番号 |
36305-72-3 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC名 |
2,3-diphenylbenzo[g]quinoxaline |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)23-24(18-11-5-2-6-12-18)26-22-16-20-14-8-7-13-19(20)15-21(22)25-23/h1-16H |
InChIキー |
RLSSAOUKWWQVCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
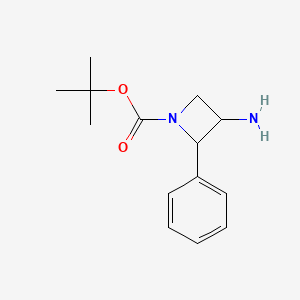
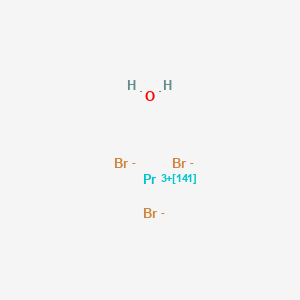
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
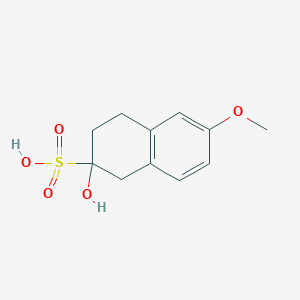
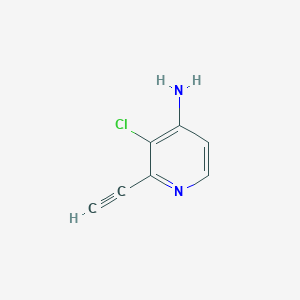
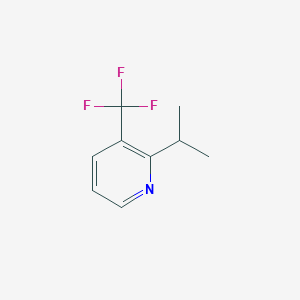
![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
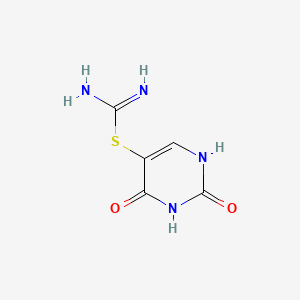
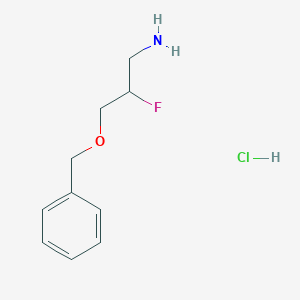
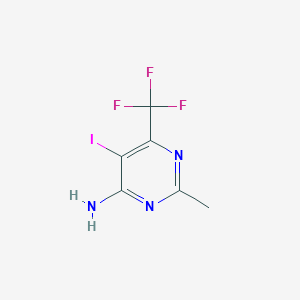
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
